molecular formula C9H12N2O B14833984 3-Cyclopropoxy-6-methylpyridin-2-amine

3-Cyclopropoxy-6-methylpyridin-2-amine

Cat. No.: B14833984
M. Wt: 164.20 g/mol
InChI Key: WTVXKPVMKIIOJS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-methylpyridin-2-amine is a substituted pyridine derivative characterized by a cyclopropoxy group at the 3-position and a methyl group at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₂N₂O, with a molar mass of 164.21 g/mol .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-cyclopropyloxy-6-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2O/c1-6-2-5-8(9(10)11-6)12-7-3-4-7/h2,5,7H,3-4H2,1H3,(H2,10,11)

InChI Key

WTVXKPVMKIIOJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-methylpyridin-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and cyclopropylboronic acid. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-6-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Cyclopropoxy-6-methylpyridin-2-amine and related pyridine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
This compound C₉H₁₂N₂O 164.21 3-Cyclopropoxy, 6-methyl Limited data; inferred stability from cyclopropoxy analogs .
6-Cyclopropylpyridin-2-amine C₈H₁₀N₂ 134.18 6-Cyclopropyl Stable under normal conditions; no acute toxicity data . Used in coordination complexes .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 2-Methoxy, 3-pyridinyl Potential bioactive scaffold; structural similarity to kinase inhibitors .
6-Chloro-pyridin-2-yl-amine C₅H₅ClN₂ 128.56 6-Chloro Antibacterial/antifungal activity reported; synthesized via nucleophilic substitution .
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl on pyrrolidine Used in peptide mimetics; moderate acute toxicity .

Key Observations:

6-Cyclopropylpyridin-2-amine lacks acute toxicity data but shows stability under standard conditions, suggesting its utility as a ligand in metal complexes .

Biological Activity: Chlorinated analogs (e.g., 6-chloro-pyridin-2-yl-amine derivatives) exhibit notable antimicrobial activity, while methoxy-substituted compounds (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) are explored for kinase inhibition . The absence of toxicity data for this compound necessitates caution in handling, as cyclopropane derivatives can decompose into hazardous byproducts (e.g., carbon/nitrogen oxides) under extreme conditions .

1-Cyclopropylpyrrolidin-3-amine has documented irritant properties, suggesting similar risks for cyclopropane-containing analogs .

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